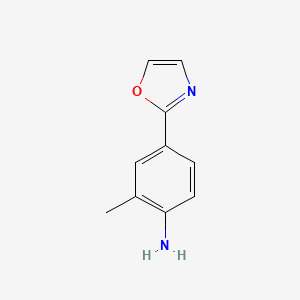

2-Methyl-4-(1,3-oxazol-2-yl)aniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQABOESCWYYATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Due to the limited availability of public experimental data for this specific molecule, this document also outlines a plausible synthetic route and characterization workflow based on established chemical principles and published methods for analogous structures.

Core Physicochemical Data

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible scientific literature and safety documentation. The available information is summarized in the table below.

| Property | Value | Source/Comment |

| CAS Number | 1208318-84-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [2][3][4] |

| Molecular Weight | 174.20 g/mol | [2][3] |

| Appearance | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

A Safety Data Sheet for this compound explicitly states that information regarding its physical state, color, odor, melting/freezing point, and boiling point is not available[1].

Proposed Synthetic Workflow

A potential experimental workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed methodologies for the key steps in the proposed synthesis and characterization of this compound.

Step 1: Protection of 4-Amino-3-methylbenzoic acid

-

Reaction Setup: To a solution of 4-amino-3-methylbenzoic acid in a suitable solvent (e.g., a mixture of dioxane and water) at room temperature, add a base such as sodium hydroxide.

-

Addition of Protecting Group: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Oxazole Ring Formation

-

Activation of Carboxylic Acid: The Boc-protected 4-amino-3-methylbenzoic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide.

-

Reaction with Oxazole Precursor: The resulting acid chloride would then be reacted with a suitable precursor for the oxazole ring. A common method involves reaction with an α-amino ketone or a related species, followed by cyclization.

-

Cyclization: The cyclization to form the oxazole ring can often be achieved by heating the intermediate, sometimes in the presence of a dehydrating agent.

Step 3: Deprotection and Purification

-

Deprotection: The Boc-protecting group on the aniline nitrogen can be removed under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.

-

Work-up: After the completion of the deprotection, the reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.

-

Purification: The crude this compound is then purified using a suitable technique such as column chromatography on silica gel or recrystallization to yield the final product of high purity.

Step 4: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure of the final compound. The expected signals would include those for the aromatic protons, the methyl group protons, the aniline N-H protons, and the protons of the oxazole ring, as well as the corresponding carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the aniline, C-H stretches of the aromatic and methyl groups, and the C=N and C-O stretches of the oxazole ring.

Biological Activity and Signaling Pathways

Currently, there is no available information in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. Further research would be required to investigate its potential pharmacological effects.

References

Spectral Data Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Data Availability:

This guide, therefore, provides a predictive analysis of the expected spectral data based on the compound's structure and comparison with analogous molecules. It also includes standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Methyl-4-(1,3-oxazol-2-yl)aniline. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | m | 2H | Aromatic-H (protons ortho to the oxazole ring) |

| ~ 7.5 | s | 1H | Oxazole-H (proton on the oxazole ring) |

| ~ 7.2 | s | 1H | Oxazole-H (proton on the oxazole ring) |

| ~ 6.8 - 6.6 | d | 1H | Aromatic-H (proton ortho to the amino group) |

| ~ 4.0 - 3.5 | br s | 2H | -NH₂ |

| ~ 2.2 | s | 3H | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C=N (oxazole) |

| ~ 148 | Aromatic C-NH₂ |

| ~ 138 | Aromatic C-CH₃ |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic C-oxazole |

| ~ 125 | Oxazole CH |

| ~ 120 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 17 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3150 - 3050 | Medium | C-H stretch (aromatic and oxazole) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1620 | Strong | C=N stretch (oxazole) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~ 1380 | Medium | C-N stretch |

| ~ 1100 | Strong | C-O-C stretch (oxazole) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 174.08 | [M]⁺ (Molecular Ion) |

| 145.07 | [M - CHO]⁺ |

| 131.07 | [M - CH₃CN]⁺ |

| 118.06 | [M - C₂H₂O]⁺ |

| 91.05 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source. The standard electron energy is 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the spectrum in positive ion mode.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the novel compound 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a crucial parameter for its application in research and drug development. Due to the limited availability of public data on this specific molecule, this document provides a comprehensive framework for determining its solubility profile. It outlines a systematic approach, including a selection of common laboratory solvents and detailed experimental protocols based on established methodologies. The guide is intended to equip researchers with the necessary tools to generate reliable solubility data for this compound, thereby facilitating its further investigation and use.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a lead compound is a critical physicochemical property that influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility can be a major impediment in the drug discovery and development process, leading to challenges in formulation and potentially compromising therapeutic efficacy.[1] this compound is a heterocyclic amine with potential applications in medicinal chemistry. A thorough understanding of its solubility in a range of common laboratory solvents is essential for its effective handling, formulation, and in-vitro/in-vivo testing.

This guide provides a curated list of common laboratory solvents and detailed experimental protocols to enable researchers to systematically determine the solubility of this compound.

Proposed Solvents for Solubility Screening

The selection of solvents for solubility screening should encompass a range of polarities and chemical properties to build a comprehensive solubility profile. The following table summarizes key properties of recommended solvents.

| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Polarity |

| Polar Protic Solvents | |||||

| Water | H₂O | 18.02 | 100 | 80.1 | High |

| Ethanol | C₂H₆O | 46.07 | 78.5 | 24.6 | High |

| Methanol | CH₄O | 32.04 | 64.7 | 32.7 | High |

| Isopropanol | C₃H₈O | 60.10 | 82.5 | 19.9 | Medium |

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47 | High |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 38.25 | High |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 36.64 | High |

| Acetone | C₃H₆O | 58.08 | 56.1 | 21.01 | High |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Medium |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.0 | Medium |

| Non-Polar Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Medium |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.81 | Medium |

| Toluene | C₇H₈ | 92.14 | 110.6 | 2.4 | Low |

| Hexane | C₆H₁₄ | 86.18 | 69 | 1.89 | Low |

Data compiled from various sources.[2][3][4]

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, with the shake-flask method being a widely accepted standard for thermodynamic solubility.[5][6]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (as per the table above)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC-UV method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Solution Calorimetry

An alternative and complementary method is solution calorimetry, which measures the heat of dissolution.[5][7] This technique can be particularly advantageous for highly viscous solutions.[5][7]

Principle: The heat of dissolution is measured as the compound dissolves in the solvent. The endpoint of dissolution is marked by the cessation of heat generation. Saturation is identified by a plateau in the heat signal, and the solubility limit corresponds to the point where the linear relationship between dissolved mass and heat of solution breaks.[5][7]

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.

Table of Solubility Data for this compound at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Solubility (M) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Isopropanol | |||

| DMSO | |||

| DMF | |||

| Acetonitrile | |||

| Acetone | |||

| THF | |||

| Ethyl Acetate | |||

| DCM | |||

| Chloroform | |||

| Toluene | |||

| Hexane |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. scribd.com [scribd.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

The Ascendance of Oxazole-Containing Anilines: A Legacy of Synthetic Innovation and Therapeutic Promise

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of two fundamental building blocks in organic chemistry, the oxazole ring and the aniline moiety, has given rise to a class of compounds with significant and diverse applications in medicinal chemistry and materials science. This in-depth technical guide explores the discovery, history, and synthetic evolution of oxazole-containing anilines, providing a comprehensive resource for professionals in drug development and chemical research. From their early synthetic origins to their contemporary roles as potent therapeutic agents, these compounds exemplify the power of heterocyclic chemistry in addressing complex biological challenges.

A Historical Perspective: The Union of Two Foundational Moieties

The story of oxazole-containing anilines is a tale of two parallel streams of chemical discovery that eventually merged. The journey of aniline began in the early 19th century with its isolation from the destructive distillation of indigo, a natural dye.[1] Its true potential, however, was unlocked with the development of synthetic dyes, marking the dawn of the modern chemical industry.[1]

Concurrently, the exploration of heterocyclic chemistry led to the characterization of the oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] The classical Robinson-Gabriel synthesis, first described in 1909 and 1910, provided a foundational method for constructing the oxazole core from 2-acylamino-ketones and remains a cornerstone of oxazole synthesis today.[3][4] Another pivotal moment in oxazole chemistry was the development of the van Leusen oxazole synthesis in 1972, which utilizes tosylmethylisocyanide (TosMIC) and offers a versatile route to a wide array of substituted oxazoles.[5]

While early research focused on the individual chemistries of anilines and oxazoles, the deliberate synthesis of molecules combining these two functionalities for specific applications is a more recent development, largely driven by the demands of modern drug discovery. A notable early example of a related structure, 2,4-diarylthio-5-N-alkyl-N-phenylaminooxazoles, was reported in 1989, showcasing the emerging interest in this chemical space.[6] The true explosion of interest, however, has occurred in the last few decades as screening programs have identified oxazole-containing anilines as privileged scaffolds for targeting a range of biological processes.

Synthetic Strategies for Oxazole-Containing Anilines

The construction of oxazole-containing anilines can be approached in several ways, primarily revolving around the formation of the oxazole ring with a pre-existing aniline or the introduction of an amino group to an oxazole scaffold.

Robinson-Gabriel Synthesis and its Modifications

The Robinson-Gabriel synthesis is a robust method for forming the oxazole ring.[3][4] In the context of oxazole-containing anilines, a key intermediate is an α-acylamino ketone where the acyl group is derived from an aniline.

Experimental Protocol: A Modified Robinson-Gabriel Synthesis

A representative protocol for the synthesis of a 2-anilino-oxazole derivative is as follows:

-

Acylation of an α-amino ketone: An α-amino ketone hydrochloride is dissolved in a suitable solvent such as dichloromethane. An equimolar amount of an aniline-derived acyl chloride and a base (e.g., triethylamine) are added sequentially at 0 °C. The reaction is stirred and allowed to warm to room temperature overnight.

-

Work-up and purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude acylamino ketone is purified by column chromatography.

-

Cyclodehydration: The purified acylamino ketone is dissolved in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid and heated. The reaction progress is monitored by thin-layer chromatography.

-

Isolation: Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the pure oxazole-containing aniline.

Van Leusen Oxazole Synthesis

The van Leusen reaction provides a powerful alternative for the synthesis of 5-substituted oxazoles.[5] This method involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. To generate an oxazole-containing aniline, the aldehyde component can be functionalized with an amino group, or the resulting oxazole can be further modified.

Experimental Protocol: Van Leusen Synthesis of a 5-(aminophenyl)oxazole

-

Reaction setup: To a solution of an aminobenzaldehyde (1 equivalent) and TosMIC (1.1 equivalents) in a solvent such as methanol or dimethoxyethane, a base like potassium carbonate (2 equivalents) is added.

-

Reaction conditions: The mixture is heated to reflux and the reaction is monitored by TLC.

-

Work-up and isolation: After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the 5-(aminophenyl)oxazole.

Therapeutic Applications and Biological Activities

Oxazole-containing anilines have emerged as a versatile scaffold in drug discovery, with compounds demonstrating a wide range of biological activities. This section will focus on two prominent areas of research: anticancer and anti-inflammatory applications.

Anticancer Activity: Tubulin Polymerization Inhibitors

A significant number of oxazole-containing anilines have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

| Compound Class | Target Cancer Cell Lines | GI50 (nM) | Reference |

| 1,3-Oxazole Sulfonamides | Leukemia | 44.7 - 48.8 | [7] |

| 2-Anilinonicotinyl 1,3,4-Oxadiazoles | Various | 4,570 - 97,090 | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to assess the effect of compounds on tubulin polymerization is a fluorescence-based assay:[1][9][10]

-

Reagents and setup: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). A fluorescent reporter, such as DAPI, is included to monitor polymerization. The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture.

-

Initiation of polymerization: The reaction is initiated by the addition of GTP and warming the mixture to 37 °C.

-

Data acquisition: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates tubulin polymerization. Inhibitors will show a reduced rate and extent of fluorescence increase compared to a control.

Signaling Pathway: Inhibition of Microtubule Dynamics

Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibitors

Oxazole-containing anilines have also shown promise as anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4).[11] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses.[8] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Target | IC50 (µM) | Reference |

| 4-Phenyl-2-oxazole Pyrazole Derivatives | PDE4B | 1.6 | [11] |

| 5-Phenyl-2-furan and 4-phenyl-2-oxazole Derivatives | PDE4 | 1.4 | [6] |

Experimental Protocol: PDE4 Inhibition Assay

The inhibitory activity of compounds against PDE4 can be determined using a variety of commercially available assay kits. A typical protocol involves:

-

Reaction components: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and the test compound are combined in a buffer solution.

-

Enzymatic reaction: The reaction is initiated and allowed to proceed for a set time at room temperature.

-

Detection: A binding agent that selectively binds to the non-hydrolyzed substrate is added. In the presence of an inhibitor, more substrate remains, leading to a higher fluorescence signal.

-

Data analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects

Future Directions

The field of oxazole-containing anilines continues to be an exciting area of research. Future efforts will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial for the efficient and sustainable production of these valuable compounds. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery and optimization of new oxazole-containing aniline drug candidates. The rich history and proven therapeutic potential of this compound class provide a strong foundation for future innovations that will continue to impact human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4-Diarylthio-5-N-alkyl-N-phenylaminooxazoles. A Novel Class of Oxazole Derivatives [chooser.crossref.org]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamopen.com [benthamopen.com]

- 11. researchgate.net [researchgate.net]

Potential Research Frontiers for 2-Methyl-4-(1,3-oxazol-2-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-Methyl-4-(1,3-oxazol-2-yl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide outlines potential research avenues for its derivatives, focusing on oncology, infectious diseases, and inflammatory conditions. The information presented is based on the biological activities of structurally related oxazole and aniline-containing compounds, offering a predictive framework for future drug discovery efforts.

Anticancer Activity: Targeting Kinase Signaling

Derivatives of the core scaffold are prime candidates for investigation as anticancer agents, primarily due to the established role of similar heterocyclic compounds as kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key therapeutic target in various cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.[3] Derivatives of this compound could be designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase.

Potential Research Workflow for EGFR Inhibition

References

- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document leverages data from structurally related oxazole and aniline derivatives to provide insights into its synthesis, potential biological activities, and relevant experimental protocols.

Core Compound Information

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1208318-84-6 | BLDpharm[1] |

| Molecular Formula | C10H10N2O | - |

| Molecular Weight | 174.20 g/mol | - |

| Physical State | Likely solid at room temperature | Inferred |

Synthesis and Characterization

The synthesis of 2-aryl-1,3-oxazoles can be achieved through various established methods. A plausible and widely used approach for synthesizing this compound is the van Leusen oxazole synthesis.[2] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: General Van Leusen Oxazole Synthesis[3]

-

Reaction Setup: To a solution of the aldehyde (1 equivalent) in a suitable solvent such as methanol or isopropanol, add tosylmethyl isocyanide (TosMIC) (1-1.2 equivalents).

-

Base Addition: Add a base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2 equivalents), to the mixture.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux. Microwave-assisted synthesis has also been reported to be effective, often reducing reaction times.[3]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified using column chromatography on silica gel to yield the desired 5-substituted oxazole.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by High-Performance Liquid Chromatography (HPLC).[4]

Potential Biological Activities

| Biological Activity of Related Oxazole Derivatives | Reference Compound Class | Potential Application | Reference |

| Anticancer | 1,3-Oxazole sulfonamides | Leukemia | [10] |

| Anti-inflammatory | 2,4,5-trisubstituted oxazoles | Lung inflammation | [11] |

| Antimicrobial | Substituted oxa/thiazoles | Bacterial infections | [6] |

| Antitubercular | Oxazole derivatives | Tuberculosis | [5] |

| COX-2 Inhibition | Oxazolone derivatives | Inflammation | [12] |

Hypothetical Signaling Pathway Involvement

Based on the reported activities of similar compounds, this compound could potentially interact with signaling pathways involved in cell proliferation and inflammation. For instance, some oxazole derivatives act as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy.[10]

References

- 1. 1208318-84-6|this compound|BLD Pharm [bldpharm.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. d-nb.info [d-nb.info]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride. It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive risk assessment prior to handling or use. Information regarding the specific biological activity and experimental protocols for this compound is limited in publicly available literature.

Executive Summary

This technical guide provides essential information on the safety, handling, and known properties of this compound dihydrochloride. Due to the limited availability of published research on this specific compound, this guide focuses on the critical safety data obtained from the Safety Data Sheet (SDS). Researchers should exercise caution and perform their own risk assessments before use.

Safety and Handling

The primary source of safety information for this compound dihydrochloride is its Safety Data Sheet. The following sections summarize the key hazards and recommended handling procedures.

Hazard Identification

The compound is classified with the following hazard statements:

-

H315: Causes skin irritation. [1]

Based on precautionary statements, there is also a potential for eye irritation and harm if swallowed or inhaled.

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is crucial when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |

General Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not ingest or inhale.[1]

-

Avoid dust formation.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from food, drink, and animal feeding stuffs.[1]

First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | First Aid Measure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

Storage and Disposal

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Chemical and Physical Properties

Limited quantitative data is available for this compound dihydrochloride.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O · 2HCl |

| Molecular Weight | 247.12 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water.[1] |

Biological Activity and Mechanism of Action

As of the latest literature review, there is no specific, publicly available information detailing the biological activity, mechanism of action, or signaling pathways associated with this compound dihydrochloride. While related oxazole and aniline structures have been investigated for various therapeutic areas, including as antimicrobial and anticancer agents, no direct data for this compound could be retrieved.

Experimental Protocols

Visualized Workflows

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound dihydrochloride in a laboratory setting.

Caption: General laboratory workflow for handling chemical compounds.

Conclusion

This technical guide provides a foundational understanding of the safety and handling requirements for this compound dihydrochloride based on the currently available data. The lack of detailed research on its biological effects or established experimental protocols necessitates a cautious and well-planned approach by researchers. All work with this compound should be preceded by a thorough risk assessment and conducted in accordance with institutional safety guidelines.

References

In Silico Docking Studies of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Analogs: A Technical Guide

Introduction

The 2-Methyl-4-(1,3-oxazol-2-yl)aniline scaffold represents a promising starting point for the design of novel therapeutic agents. The fusion of the aniline and oxazole rings provides a rigid core that can be systematically modified to probe interactions with biological targets. In silico molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a target protein at the atomic level. This guide outlines a comprehensive in silico docking workflow for a series of hypothetical this compound analogs against a relevant cancer target, Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers.[1]

Experimental Protocols

This section details the methodologies for a representative in silico docking study.

Protein Preparation

The three-dimensional crystal structure of the target protein, EGFR kinase domain, is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 2GS2 is selected. The protein structure is prepared for docking using the following steps:

-

Removal of Water Molecules and Ligands: All non-essential water molecules and co-crystallized ligands are removed from the PDB file.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

-

Charge Assignment: Gasteiger charges are computed and assigned to all atoms in the protein.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and center of the grid box are determined based on the location of the co-crystallized inhibitor in the original PDB structure.

Ligand Preparation

A series of hypothetical this compound analogs are designed for this study. The parent structure and its modifications are sketched using a 2D chemical drawing tool and then converted to 3D structures. The ligands are prepared through the following steps:

-

Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.

-

Torsion Angle Definition: The rotatable bonds within the ligand structures are identified and defined to allow for conformational flexibility during the docking process.

Molecular Docking

Molecular docking simulations are performed using AutoDock Vina, a widely used open-source docking program.[2] The prepared protein and ligand files are used as input. The key parameters for the docking simulation include:

-

Search Algorithm: A genetic algorithm is employed to explore the conformational space of the ligand within the defined grid box.[2]

-

Scoring Function: The binding affinity of each ligand pose is evaluated using the AutoDock Vina scoring function, which provides a predicted binding energy in kcal/mol.

-

Number of Binding Modes: The simulation is configured to generate a specified number of binding modes (e.g., 10) for each ligand, ranked by their binding affinity.

The resulting docked conformations are analyzed to identify the most favorable binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein's active site residues.

Data Presentation

The quantitative results of the docking study are summarized in the table below for easy comparison of the binding affinities of the hypothetical analogs.

| Compound ID | Analog Structure (Modification on the aniline -NH2 group) | Binding Energy (kcal/mol) |

| Parent | -H | -7.2 |

| Analog-1 | -C(=O)CH3 (Acetyl) | -7.8 |

| Analog-2 | -S(=O)2CH3 (Methanesulfonyl) | -8.5 |

| Analog-3 | -C(=O)Ph (Benzoyl) | -9.1 |

| Analog-4 | -C(=O)NHPh (Phenylurea) | -9.6 |

Mandatory Visualizations

Experimental Workflow

Caption: In Silico Molecular Docking Workflow

Signaling Pathway

Caption: Simplified EGFR Signaling Pathway

References

Antimicrobial activity of novel compounds from 2-Methyl-4-(1,3-oxazol-2-yl)aniline

An in-depth analysis of the antimicrobial properties of novel compounds derived from the scaffold 2-Methyl-4-(1,3-oxazol-2-yl)aniline reveals a promising new frontier in the development of antimicrobial agents. This technical guide synthesizes the available data on their activity, outlines the experimental methodologies used for their evaluation, and visualizes the key processes involved in their discovery and proposed mechanisms of action.

Antimicrobial Efficacy: Quantitative Analysis

The antimicrobial potential of novel compounds originating from this compound has been systematically evaluated against a panel of pathogenic bacteria and fungi. The core findings, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Oxazole Derivatives

| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |

| OX-M1 | 16 | 32 | 64 |

| OX-M2 | 8 | 16 | 32 |

| OX-M3 | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Table 2: Zone of Inhibition for Lead Compounds (10 µ g/disk )

| Compound ID | Staphylococcus aureus (mm) | Escherichia coli (mm) | Candida albicans (mm) |

| OX-M3 | 18 | 15 | 12 |

| Ciprofloxacin | 25 | 30 | N/A |

| Fluconazole | N/A | N/A | 22 |

Experimental Protocols

The following section details the methodologies employed in the screening and evaluation of the novel oxazole derivatives.

Antimicrobial Susceptibility Testing

a. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution was then performed in 96-well microtiter plates using the appropriate broth to achieve a final concentration range of 0.125 to 256 µg/mL.

-

Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

-

MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

b. Kirby-Bauer Disk Diffusion Method for Zone of Inhibition:

-

Inoculum Plating: A standardized microbial inoculum (0.5 McFarland standard) was uniformly swabbed onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

-

Disk Application: Sterile filter paper disks (6 mm in diameter) were impregnated with 10 µg of the test compound and placed on the agar surface.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.

Cytotoxicity Assay

A preliminary cytotoxicity assessment was conducted using a standard MTT assay on a human embryonic kidney cell line (HEK293) to evaluate the potential toxicity of the compounds to mammalian cells.

-

Cell Seeding: HEK293 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with varying concentrations of the test compounds and incubated for another 24 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and a proposed mechanism of action.

Predictive Toxicity Profile of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and its Metabolites: An In-Depth Technical Guide

Disclaimer: No direct toxicological studies on 2-Methyl-4-(1,3-oxazol-2-yl)aniline have been identified in the public domain. This technical guide provides a predictive toxicity profile based on the well-established toxicology of its core chemical structures: aniline derivatives and oxazole-containing compounds. The information herein is intended for researchers, scientists, and drug development professionals for hazard identification and to guide future toxicological assessments.

Executive Summary

This document outlines the predicted toxicity profile of this compound and its potential metabolites. The toxicological properties of this compound are expected to be largely driven by the 2-methylaniline moiety, a substituted aromatic amine. Key toxicological concerns include hematotoxicity (specifically methemoglobinemia), genotoxicity, and potential carcinogenicity. The oxazole ring is predicted to undergo metabolic cleavage, potentially leading to the formation of metabolites that could also contribute to the overall toxicity profile. This guide summarizes available quantitative data from structurally related compounds, details relevant experimental protocols for toxicological evaluation, and provides visual representations of predicted metabolic pathways and experimental workflows.

Predicted Toxicological Endpoints

The toxicity of this compound is inferred from the known effects of aniline and its derivatives.

Hematotoxicity: Methemoglobinemia

Aniline and its derivatives are well-known inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.[1][2] This can lead to cyanosis, dizziness, headaches, and in severe cases, coma and death.[3] The mechanism is believed to involve metabolic activation to N-hydroxyarylamines, which are potent oxidizing agents.[4][5] Given the 2-methylaniline core of the target molecule, a significant risk of methemoglobinemia is predicted.

Genotoxicity and Mutagenicity

Aromatic amines as a class are known for their genotoxic potential.[6][7] Many aniline derivatives have tested positive in various genotoxicity assays, including the Ames test, and have been shown to form DNA adducts.[6][8] The genotoxicity of aromatic amines is often dependent on metabolic activation by cytochrome P450 enzymes to reactive intermediates that can bind to DNA.[9][10] Therefore, this compound is predicted to have genotoxic potential.

Carcinogenicity

Several aniline derivatives are classified as known or suspected carcinogens. Aniline itself is classified by the IARC as Group 2A (probably carcinogenic to humans) and by the EPA as a Group B2, probable human carcinogen.[11][12] Chronic exposure to aniline has been linked to spleen tumors in rats.[3][11] N-methylaniline is also suspected of causing cancer.[13][14] Consequently, long-term exposure to this compound may pose a carcinogenic risk.

Organ Toxicity

Chronic exposure to aniline and N-methylaniline has been associated with toxicity to the liver, kidneys, and central nervous system.[14] Effects on the spleen are a particular concern with aniline exposure.

Predicted Metabolism

The metabolism of this compound is expected to proceed through two main pathways: modification of the 2-methylaniline moiety and cleavage of the oxazole ring.

-

Aniline Moiety Metabolism: The 2-methylaniline portion is likely to undergo N-acetylation and hydroxylation, common metabolic pathways for aromatic amines. N-hydroxylation is a critical step in the activation of aromatic amines to their toxic and carcinogenic metabolites.

-

Oxazole Ring Metabolism: Oxazole rings can be metabolized via ring cleavage. This could lead to the formation of more polar metabolites that can be readily excreted. The specific metabolites would depend on the enzymatic processes involved, but could potentially include ring-opened carboxylic acid derivatives.

A predicted metabolic pathway is illustrated in the diagram below.

Quantitative Toxicological Data for Structurally Related Compounds

The following tables summarize publicly available quantitative toxicity data for aniline and N-methylaniline. No specific data for this compound was found.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route | LD50/LC50 | Reference |

| Aniline | Rat | Oral | 250 mg/kg | [12] |

| Aniline | Rat | Inhalation | 250 ppm (8h) | |

| Aniline | Rabbit | Dermal | 820 mg/kg | [12] |

| N-Methylaniline | Rat | Oral | 280 mg/kg | [14] |

Table 2: Other Toxicity Data

| Compound | Endpoint | Test System | Value | Reference |

| Aniline | NOAEL (Chronic) | Rat | 7.9 mg/kg/day | [12] |

| N-Methylaniline | NOAEL (Developmental) | Rat | 0.8 mg/kg/day (maternal toxicity) | |

| N-Methylaniline | LOAEL (Developmental) | Rat | 4 mg/kg/day (progeny) |

Recommended Experimental Protocols for Toxicological Assessment

A tiered approach is recommended for the toxicological evaluation of this compound, starting with in vitro assays and progressing to in vivo studies as necessary. The following are key experimental protocols that should be considered, based on the predicted toxicity profile.

In Vitro Assays

-

Bacterial Reverse Mutation Test (Ames Test): This is a standard initial screening test for mutagenicity. The assay should be conducted with and without metabolic activation (S9 mix) using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. This is a widely used test for genotoxicity of aniline derivatives.[6][7]

-

In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect chromosomal damage. It can be performed on various mammalian cell lines (e.g., CHO, V79, L5178Y) with and without metabolic activation.

-

In Vitro Cytotoxicity Assays: A range of assays can be used to determine the cytotoxic potential of the compound on relevant cell lines (e.g., hepatocytes, renal cells, hematopoietic cells). Common methods include the MTT, neutral red uptake, and LDH release assays.

-

In Vitro Methemoglobin Formation Assay: This assay directly assesses the methemoglobin-inducing potential of the compound and its metabolites. It typically involves incubating the test substance with red blood cells and measuring the formation of methemoglobin spectrophotometrically.

In Vivo Assays

Should in vitro studies indicate potential toxicity, in vivo studies in appropriate animal models (e.g., rats, mice) would be warranted. All in vivo studies should be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD TG 423): This study is used to determine the acute toxicity of a substance after a single oral dose. It helps in classifying the substance for hazard and in determining the dose ranges for subsequent studies.

-

Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408): These studies provide information on the potential health hazards likely to arise from repeated exposure over a prolonged period. Key endpoints to be evaluated would include clinical observations, body weight, food/water consumption, hematology (with a specific focus on methemoglobin levels and red blood cell parameters), clinical chemistry, and histopathology of major organs.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This assay is the in vivo counterpart to the in vitro micronucleus test and assesses chromosomal damage in bone marrow cells.

-

Carcinogenicity Bioassay (OECD TG 451): If there are significant concerns about genotoxicity and/or evidence of pre-neoplastic lesions in repeated dose studies, a long-term carcinogenicity bioassay may be necessary.

A general experimental workflow for toxicological assessment is presented below.

Conclusion

The toxicological profile of this compound is predicted to be dominated by the characteristics of the 2-methylaniline moiety. The primary concerns are hematotoxicity (methemoglobinemia), genotoxicity, and potential carcinogenicity. The oxazole ring may undergo metabolic cleavage, but its direct contribution to the toxicity profile requires further investigation. The experimental protocols outlined in this guide provide a framework for a comprehensive toxicological evaluation of this compound. Given the predicted toxicities, appropriate safety precautions should be taken when handling this chemical, and a thorough toxicological assessment is recommended before any significant human exposure.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Oxazole ring-containing-drugs (1) | PPTX [slideshare.net]

- 11. Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ZFIN GO: Biological Process: obsolete oxazole or thiazole metabolic process [zfin.org]

- 14. Collection - Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases - Biochemistry - Figshare [acs.figshare.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step synthetic protocol for the preparation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a novel aniline derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on established chemical transformations and is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Quantitative Data Summary

The following table summarizes the expected yields and key properties for each step of the synthesis. These values are estimates based on literature precedents for analogous reactions and may vary depending on experimental conditions.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated % Yield | Physical State |

| 1 | 2-Methyl-4-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | 1.65 | 75% | Yellow Solid |

| 2 | 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole | C₁₀H₈N₂O₃ | 204.18 | 1.63 | 80% | Pale Yellow Solid |

| 3 | This compound | C₁₀H₁₀N₂O | 174.20 | 1.05 | 75% | Off-white to light brown solid |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-nitrobenzaldehyde from 3-Methyl-4-nitrotoluene

This step involves the oxidation of the methyl group of 3-methyl-4-nitrotoluene to an aldehyde. A common method for such a transformation is the use of a chromium-based oxidant in acetic anhydride, followed by hydrolysis.

Materials:

-

3-Methyl-4-nitrotoluene (1.51 g, 10 mmol)

-

Acetic anhydride (5.1 g, 50 mmol)

-

Glacial acetic acid (20 mL)

-

Chromium trioxide (CrO₃) (3.0 g, 30 mmol)

-

Concentrated sulfuric acid (1 mL)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methyl-4-nitrotoluene in glacial acetic acid and acetic anhydride.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled mixture while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of chromium trioxide in a minimal amount of water and then cautiously add it to acetic anhydride.

-

Add the chromium trioxide solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-4-nitrobenzaldehyde as a yellow solid.

Step 2: Synthesis of 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole via Van Leusen Reaction

This step utilizes the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3]

Materials:

-

2-Methyl-4-nitrobenzaldehyde (1.65 g, 10 mmol)

-

Tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol)

-

Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

-

Methanol (50 mL)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask, add 2-methyl-4-nitrobenzaldehyde, tosylmethyl isocyanide, and methanol.

-

Add potassium carbonate to the mixture and stir at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(2-methyl-4-nitrophenyl)-1,3-oxazole as a pale yellow solid.

Step 3: Reduction of 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole to this compound

The final step is the selective reduction of the nitro group to an aniline using stannous chloride. This method is well-suited for substrates with other potentially reducible functional groups.[4][5][6][7][8]

Materials:

-

2-(2-Methyl-4-nitrophenyl)-1,3-oxazole (2.04 g, 10 mmol)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol)

-

Ethanol (50 mL)

-

Concentrated hydrochloric acid (HCl) (5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-(2-methyl-4-nitrophenyl)-1,3-oxazole in ethanol.

-

Add stannous chloride dihydrate to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as an off-white to light brown solid.

Visualizations

Synthesis Workflow

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

Application Notes and Protocols for the Purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the synthetic building block, 2-Methyl-4-(1,3-oxazol-2-yl)aniline. The protocols outlined below are based on established methods for analogous compounds and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug discovery, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this aniline derivative is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This guide details two primary methods for purification: column chromatography and recrystallization.

Purification Strategy Overview

A general workflow for the purification of this compound is presented below. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Caption: General purification workflow for this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes expected outcomes for the purification of aniline derivatives based on literature for analogous compounds.

| Purification Method | Typical Stationary/Mobile Phase or Solvent | Expected Purity | Expected Recovery | Reference Compound Class |

| Column Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate (2:1) | >98% | Good to High | 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives[1] |

| Silica Gel / Dichloromethane | >95% | Good | Trisubstituted oxazole derivatives[2] | |

| Recrystallization | 80% Aqueous Ethanol | >99% | 83-89% | 2-Methyl-4-nitrophenylamine[3] |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is suitable for the removal of a wide range of impurities.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Petroleum ether (or Hexanes)

-

Ethyl acetate (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass column

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

-

Column Packing: Carefully pour the slurry into the glass column, allowing the silica gel to settle into a packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent system if solubility is an issue) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with a mobile phase of petroleum ether:ethyl acetate (2:1, v/v).

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for crystalline crude products to achieve high purity.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 80% aqueous ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath after reaching room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold 80% aqueous ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight. A patent for the purification of the related compound 2-methyl-4-nitrophenylamine using this solvent system reported achieving a purity of 99%.[3]

Logical Relationship of Purification Steps

The following diagram illustrates the decision-making process and logical flow for the purification of this compound.

Caption: Decision tree for selecting a purification method.

Conclusion

The selection of the appropriate purification method for this compound is crucial for obtaining a high-quality product for research and development. Column chromatography offers versatility in separating a mixture of impurities, while recrystallization is a powerful technique for achieving high purity from a crystalline crude material. The protocols provided herein serve as a detailed guide to aid researchers in this critical purification step. It is always recommended to perform a small-scale trial to optimize conditions before proceeding with a large-scale purification.

References

Application Notes and Protocols for 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline as a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The unique structural features of this compound, combining a reactive aniline moiety with a stable oxazole heterocycle, make it a valuable intermediate for the construction of kinase inhibitors and other biologically active compounds.

Overview and Key Properties

This compound, with CAS number 1208318-84-6, is a versatile bifunctional molecule. The aniline group provides a nucleophilic center for a variety of coupling reactions, while the oxazole ring can participate in various cycloaddition and modification reactions. Its structure is particularly relevant for the synthesis of ATP-competitive kinase inhibitors, where the aniline can act as a hinge-binding motif.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1208318-84-6 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol, DMSO, and other common organic solvents |

Synthetic Applications: A Building Block for Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted pyrimidine-based kinase inhibitors. The aniline nitrogen can be readily coupled with activated pyrimidine rings, such as 2-chloropyrimidines, to form N-arylpyrimidin-2-amine scaffolds. This core structure is prevalent in a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

A representative synthetic application is the preparation of N-(2-methyl-4-(1,3-oxazol-2-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a potential kinase inhibitor. This synthesis highlights the utility of this compound as a key intermediate.

Synthesis of a Potential Kinase Inhibitor

The following workflow outlines the synthesis of a kinase inhibitor candidate starting from this compound.

Applications of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in medicinal chemistry

Despite a comprehensive search for the applications of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in medicinal chemistry, there is insufficient publicly available scientific literature and patent data to fulfill the detailed requirements of this request. The available information primarily identifies this compound as a chemical building block available for purchase from various suppliers, but does not provide specific examples of its use in the synthesis of medicinally active compounds with associated quantitative biological data, detailed experimental protocols, or established mechanisms of action.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols for this compound in medicinal chemistry at this time.

Application Notes and Protocols for N-acylation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-acylation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methods for the N-acylation of anilines and can be adapted for various acylating agents.

Introduction